2-(2-Nitroethyl)-1,3-dioxolane
Overview
Description
2-(2-Nitroethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Jasmonoid and Prostaglandin Intermediates
2-(2-Nitroethyl)-1,3-dioxolane has been identified as a versatile reagent for 3-oxopropyl anion synthon. It plays a significant role in synthesizing intermediates for jasmonoids and prostaglandins. This synthesis involves nitro-aldol condensation, oxidation, and denitration sequences (Rosini, Ballini, Petrini, & Sorrenti, 1984).
Enhancement of Dielectric and Optical Anisotropy
Research shows that 1,3-dioxolane-terminated liquid crystals have improved dielectric anisotropy and birefringence. This enhancement is significant for the development of advanced liquid crystal displays and electronic devices (Chen, Jiang, Jian, An, Chen, & Chen, 2015).
Reactions with Hydroxylamine
This compound reacts with hydroxylamine, leading to the formation of specific isoxazoles. This reaction contradicts previous literature, suggesting exclusive formation of 3-substituted isoxazoles. This finding has implications in organic synthesis (Paradkar, Latham, & Krishnaswami, 1993).
Synthesis of 2-Nitrobenzaldehyde
This compound is used in new approaches to synthesize 2-nitrobenzaldehyde. This method is safer and environmentally friendlier than traditional methods. The process involves formation and hydrolysis of 2-nitrophenyl-1,3-dioxolane (Sainz-Díaz, 2002).
Synthesis of α-Nitrocinnamic Acids
2-Phenyl-1,3-dioxolane and its derivatives react with nitroacetic ester to produce α-nitrocinnamic acids. This reaction is essential for creating compounds used in various chemical industries (Kochetkov, Babievskii, Belikov, & Evdokimova, 1982).
Applications in Polymer Chemistry
1,3-dioxolane derivatives are used in the synthesis of polymers, affecting properties like thermal degradation and stability. For instance, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied for its thermal degradation properties (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Renewable
Gasoline and Fuel Additivesthis compound derivatives are explored for their potential in producing renewable gasoline, solvents, and fuel additives. For example, 2,3-butanediol can be dehydrated to a mixture of dioxolanes, offering a sustainable alternative for gasoline blending components and industrial solvents (Harvey, Merriman, & Quintana, 2016).
Properties
IUPAC Name |
2-(2-nitroethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c7-6(8)2-1-5-9-3-4-10-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXOSRQIZOOVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447121 | |
Record name | 2-(2-nitroethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82891-99-4 | |
Record name | 2-(2-nitroethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-Nitroethyl)-1,3-dioxolane in organic synthesis?
A1: this compound serves as a valuable reagent for the 3-oxopropyl anion synthon. [, ] This synthon is a crucial building block in the synthesis of various natural products, including jasmonoids and prostaglandins. These compounds possess diverse biological activities and are important targets for pharmaceutical and agricultural applications.
Q2: How does this compound function as a reagent for the 3-oxopropyl anion synthon?
A2: While the provided abstracts don't delve into the detailed reaction mechanism, they highlight that this compound acts as a precursor to the 3-oxopropyl anion synthon. [, ] It is plausible that the nitro group within the molecule undergoes chemical transformations, potentially reduction followed by further modifications, to generate the desired 3-oxopropyl anion equivalent. This reactive intermediate can then participate in various reactions, enabling the construction of complex molecules.
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